molecular formula C12H9BrFNO2 B572265 Ethyl 4-bromo-6-fluoroquinoline-3-carboxylate CAS No. 1242260-48-5

Ethyl 4-bromo-6-fluoroquinoline-3-carboxylate

Cat. No. B572265
CAS RN: 1242260-48-5
M. Wt: 298.111
InChI Key: LTRNAUFYDOWTMH-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-6-fluoroquinoline-3-carboxylate is a chemical compound with the empirical formula C12H9BrFNO2 . It is a solid substance .


Molecular Structure Analysis

The SMILES string of this compound is O=C(OCC)C1=C(Br)C(C=C2F)=C(C=C2)N=C1 . This provides a text representation of the compound’s structure.


Physical And Chemical Properties Analysis

This compound is a solid . Its molecular weight is 298.11 .

Scientific Research Applications

  • Synthesis of Derivatives and Functional Groups : Mono- and disubstituted 2-bromo-3-fluoroquinolines, which are related to Ethyl 4-bromo-6-fluoroquinoline-3-carboxylate, can be converted into various carboxylic acids and carboxylic acid derivatives through halogen/metal permutation and carboxylation processes. These processes yield compounds with excellent yields and introduce functional groups at specific positions (Ondi, Volle, & Schlosser, 2005).

  • Antibacterial Applications : Research into antibacterial fluoroquinolones has led to the synthesis of compounds like Ethyl 1-ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate, which is similar to Ethyl 4-bromo-6-fluoroquinoline-3-carboxylate. These compounds serve as intermediates in the development of new antibacterial agents (Rádl, 1994).

  • Chemical Modification Studies : Studies on ethylation of compounds similar to Ethyl 4-bromo-6-fluoroquinoline-3-carboxylate in various solvents have been conducted to understand the influence of different bases and solvents on the ratio of N- and O-ethylated products (Guo Hui, 1993).

  • Biological Activities : Some derivatives of fluoroquinolines, closely related to Ethyl 4-bromo-6-fluoroquinoline-3-carboxylate, have been synthesized and tested for their antibacterial and antifungal activities. These studies indicate significant antibacterial activity against both gram-positive and gram-negative bacteria (Abdel‐Wadood et al., 2014).

  • Monobromination Processes : Research has been conducted on the monobromination of ethyl esters of substituted 4-oxoquinoline-3-carboxylic acids, which are structurally similar to Ethyl 4-bromo-6-fluoroquinoline-3-carboxylate. These reactions are important for introducing bromine atoms at specific positions in the molecule (Moẑek & Sket, 1994).

  • Synthesis of Key Intermediates : Ethyl 4-bromo-6-fluoroquinoline-3-carboxylate can be considered a key intermediate for synthesizing various fluoroquinolones, which are potent topoisomerase II inhibitors with clinical applications (Zhang, Mu, Robinson, & Wang, 2010).

  • Antitumor Activities : Derivatives of Ethyl 4-bromo-6-fluoroquinoline-3-carboxylate have been synthesized and evaluated for antitumor activities against different human tumor cell lines, demonstrating potential as cancer therapeutics (El-Agrody et al., 2012).

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-6-fluoroquinoline-3-carboxylate is not specified in the search results .

Safety and Hazards

The compound is classified as an eye irritant (Eye Irrit. 2) under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The recommended precautionary statements are P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P337 + P313 (If eye irritation persists: Get medical advice/attention) .

properties

IUPAC Name

ethyl 4-bromo-6-fluoroquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrFNO2/c1-2-17-12(16)9-6-15-10-4-3-7(14)5-8(10)11(9)13/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTRNAUFYDOWTMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10677909
Record name Ethyl 4-bromo-6-fluoroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1242260-48-5
Record name Ethyl 4-bromo-6-fluoroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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